molecular formula C7H6ClNO3 B6308759 3-Chloro-N,2-dihydroxybenzamide CAS No. 61799-80-2

3-Chloro-N,2-dihydroxybenzamide

Cat. No.: B6308759
CAS No.: 61799-80-2
M. Wt: 187.58 g/mol
InChI Key: DYRQVRHKOYATOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N,2-dihydroxybenzamide is a chemical compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N,2-dihydroxybenzamide typically involves the chlorination of 2-hydroxybenzamide. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane . The reaction is usually carried out at low temperatures to control the rate of chlorination and to prevent over-chlorination.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N,2-dihydroxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Chloro-N,2-dihydroxybenzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-tubercular activity.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-hydroxybenzamide
  • 2-Chloro-N,3-dihydroxybenzamide
  • 3-Bromo-N,2-dihydroxybenzamide

Uniqueness

3-Chloro-N,2-dihydroxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-N,2-dihydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c8-5-3-1-2-4(6(5)10)7(11)9-12/h1-3,10,12H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRQVRHKOYATOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90494459
Record name 3-Chloro-N,2-dihydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90494459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61799-80-2
Record name 3-Chloro-N,2-dihydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90494459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.